An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Structure, and Potential as a Chemical Intermediate
An In-depth Technical Guide to 2-Bromopropanediamide: Synthesis, Structure, and Potential as a Chemical Intermediate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 2-Bromopropanediamide, also known as Bromomalonamide. As a Senior Application Scientist, the following sections synthesize the available technical data with practical insights into its chemical nature, synthesis, and potential utility in advanced chemical research. While direct applications in drug development are not extensively documented in public literature, its structure suggests potential as a versatile building block in the synthesis of more complex molecules.
Core Chemical Identity and Physicochemical Properties
2-Bromopropanediamide is a brominated derivative of malonamide. The introduction of a bromine atom at the α-carbon position significantly influences its reactivity, making it a point of interest for synthetic chemists.
Chemical Structure
The molecular structure of 2-Bromopropanediamide consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two carboxamide (-CONH₂) groups.
Caption: Molecular Structure of 2-Bromopropanediamide.
Physicochemical Data Summary
The key physicochemical properties of 2-Bromopropanediamide are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromopropanediamide | [1] |
| Synonyms | Bromomalonamide, 2-Bromomalonic diamide | [1][2] |
| CAS Number | 1186-67-0 | [1] |
| Molecular Formula | C₃H₅BrN₂O₂ | [1] |
| Molecular Weight | 180.99 g/mol | [1] |
| Melting Point | 178 °C | [3] |
| Appearance | Pale pink solid (as synthesized) | [3] |
Structural Insights from Crystallography
X-ray diffraction studies have provided precise measurements of the crystal structure of bromomalonamide.[4] The crystals are orthorhombic.[4] The analysis reveals a three-dimensional network of hydrogen bonds, forming 8- and 12-membered rings.[4] This extensive hydrogen bonding network is a key factor in its crystalline structure and contributes to its melting point.
| Bond | Length (Å) |
| C–Br | 1.954(5) |
| C=O | 1.236(7) |
| C–N | 1.290(5) |
| C–C | 1.522(9) |
| Data from The Journal of Chemical Physics[4] |
Synthesis and Reactivity
The synthesis of 2-Bromopropanediamide is typically achieved through the direct bromination of malonamide. Understanding the protocol and the underlying reactivity is crucial for its successful preparation and subsequent use in further chemical transformations.
Synthetic Protocol: Bromination of Malonamide
A common and effective method for the synthesis of 2-Bromopropanediamide involves the reaction of malonamide with bromine in an acetic acid solvent.[3]
Experimental Protocol:
-
Dissolve 50 g (0.49 mol) of malonamide in 300 ml of acetic acid at 60°C with stirring.
-
Prepare a solution of 78 g of bromine in 200 ml of acetic acid.
-
Add the bromine solution dropwise to the malonamide solution over a period of 5 hours, maintaining the reaction temperature at 60°C. The reaction mixture will initially decolorize and turn yellow after approximately 2.5 hours.
-
After the addition is complete, concentrate the reaction mixture.
-
Triturate the resulting pale pink solid with 95% ethanol and filter to yield 2-bromomalonamide.[3]
This protocol has been reported to yield the product in approximately 89% with a purity of 99% as determined by HPLC.[3]
Caption: Synthetic workflow for 2-Bromopropanediamide.
Chemical Reactivity
The reactivity of 2-Bromopropanediamide is dominated by the presence of the bromine atom on the α-carbon, which is activated by the two adjacent electron-withdrawing amide groups. This makes the bromine a good leaving group in nucleophilic substitution reactions. The α-proton is also acidic, allowing for potential deprotonation and subsequent reactions at this position.
While specific, extensively documented reactions of 2-Bromopropanediamide are not abundant in readily available literature, its structure suggests it can serve as a precursor for:
-
Substitution reactions: The bromide can be displaced by various nucleophiles to introduce new functional groups at the α-position.
-
Coupling reactions: It could potentially participate in carbon-carbon bond-forming reactions.
-
Heterocycle synthesis: The diamide functionality, combined with the reactive bromo group, makes it a candidate for the synthesis of various heterocyclic systems.
Applications in Research and as a Chemical Intermediate
Currently, the primary application of 2-Bromopropanediamide appears to be as a chemical intermediate in organic synthesis. Its potential in drug development is speculative and would likely be as a starting material for the synthesis of more complex, biologically active molecules. The related compound, 2-bromomalondialdehyde, is noted for its use in the synthesis of pyrimidine compounds, which are important in liquid crystals and as raw materials for pharmaceuticals.[5] This suggests that 2-Bromopropanediamide could have similar utility in accessing functionalized pyrimidine or other heterocyclic structures.
The presence of a bromine atom in a molecule can be a strategic inclusion in drug design. Bromine can modulate the lipophilicity of a compound, influence its metabolic stability, and participate in halogen bonding, which can be a significant interaction in protein-ligand binding.
Safety and Handling
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[2]
-
Skin Protection: Use impervious clothing and gloves.[2]
-
Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator.[2]
4.2. First Aid Measures
-
Inhalation: Move the individual to fresh air.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[2]
-
Ingestion: Rinse mouth with water.[2]
4.3. Stability and Reactivity
Detailed stability and reactivity data are not available.[2] It is advisable to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
4.4. Disposal Considerations
The material can be disposed of through a licensed chemical destruction plant or by controlled incineration.[2] It should not be discharged into sewer systems.[2]
Conclusion and Future Outlook
2-Bromopropanediamide is a readily synthesized compound with a well-defined chemical structure. Its primary value for researchers, particularly in the field of drug development, lies in its potential as a versatile chemical intermediate. The activated bromine atom and the two amide functionalities provide multiple reactive sites for the construction of more complex molecular architectures.
While direct pharmacological applications have not been identified in the reviewed literature, the strategic importance of brominated compounds and heterocyclic systems in medicinal chemistry suggests that 2-Bromopropanediamide could be a valuable, albeit under-explored, tool for synthetic chemists. Further research into its reactivity and its utility in the synthesis of novel compounds is warranted to fully elucidate its potential in drug discovery and other areas of chemical science.
References
- Google Patents. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic.
-
Picone, R. F., Rogers, M. T., & Neuman, M. (1974). Crystal structure of bromomalonamide: Study of hydrogen bonding and thermal motions. The Journal of Chemical Physics, 61(11), 4808–4813. [Link]
Sources
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- 2. 2-Bromomalonamide synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN115894192A - A kind of synthetic method, application and 2-bromomalonedial of 2-bromomalonic - Google Patents [patents.google.com]
